molecular formula C8H7BrFNO B1445883 7-Bromo-5-fluoro-3-hydroxyindoline CAS No. 1779128-07-2

7-Bromo-5-fluoro-3-hydroxyindoline

Cat. No. B1445883
M. Wt: 232.05 g/mol
InChI Key: FOBWYSNIFMNMBO-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3-hydroxyindoline is a chemical compound with the following properties:



  • Empirical Formula : C<sub>8</sub>H<sub>5</sub>BrFN

  • Molecular Weight : 214.03 g/mol

  • CAS Number : 408355-23-7

  • Synonyms : 7-Bromo-5-fluoro-1H-indole



Synthesis Analysis

The synthesis of 7-Bromo-5-fluoro-3-hydroxyindoline involves specific chemical reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. However, further research in scientific literature may provide insights into its synthesis.



Molecular Structure Analysis

The molecular structure of 7-Bromo-5-fluoro-3-hydroxyindoline consists of an indole ring with bromine, fluorine, and hydroxyl substituents. The precise arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

The reactivity of 7-Bromo-5-fluoro-3-hydroxyindoline depends on its functional groups. Potential reactions include nucleophilic substitutions, electrophilic additions, and cyclizations. Investigating its behavior under various conditions is essential for understanding its chemical reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 20-25°C

  • Storage Temperature : 2-8°C

  • Appearance : Solid

  • Solubility : Insoluble in water


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)


Future Directions

Researchers should explore the potential applications of 7-Bromo-5-fluoro-3-hydroxyindoline in drug discovery, material science, or other fields. Investigating its biological activity, toxicity, and stability will guide future studies.


Please note that this analysis is based on available information, and further research is recommended to deepen our understanding of this compound12.


properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(12)3-11-8(5)6/h1-2,7,11-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBWYSNIFMNMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C(=CC(=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-3-hydroxyindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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